molecular formula C16H9ClO3 B5876164 2-(4-chlorophenyl)-3-hydroxynaphthoquinone

2-(4-chlorophenyl)-3-hydroxynaphthoquinone

Cat. No. B5876164
M. Wt: 284.69 g/mol
InChI Key: STKPQYDIDRHMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-hydroxynaphthoquinone, also known as plumbagin, is a naturally occurring compound found in various plants. It has been used in traditional medicine for its antifungal, antibacterial, and anticancer properties. In recent years, plumbagin has gained attention from the scientific community due to its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone involves the induction of oxidative stress in cancer cells, leading to the activation of various signaling pathways that ultimately result in cell death. Plumbagin has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Plumbagin has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and thioredoxin reductase, which are involved in cancer cell proliferation. Plumbagin has also been found to induce apoptosis in cancer cells by activating various signaling pathways such as the MAPK and PI3K/AKT pathways.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone is its availability and low cost compared to other anticancer drugs. It also has a relatively low toxicity profile, making it a potential candidate for cancer treatment. However, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has low solubility in water, which can limit its use in certain experiments. It also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone. One potential direction is the development of new formulations that increase its solubility and bioavailability. Another direction is the investigation of 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in combination with other anticancer drugs to enhance its effectiveness. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone's potential use in the treatment of other diseases such as fungal and bacterial infections warrants further investigation.

Synthesis Methods

Plumbagin can be synthesized from naturally occurring sources such as Plumbago zeylanica or from chemical synthesis. The most common chemical synthesis method involves the reaction of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.

Scientific Research Applications

Plumbagin has shown promising results in various scientific research applications. It has been found to have anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 2-(4-chlorophenyl)-3-hydroxynaphthoquinone has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKPQYDIDRHMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5714516

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